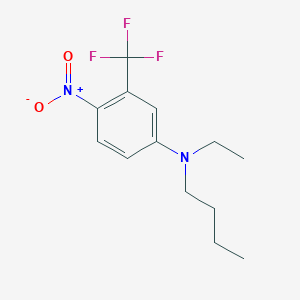

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-

Beschreibung

Chemical Structure: The compound is a substituted aniline derivative with a nitro (-NO₂) group at the para (4th) position, a trifluoromethyl (-CF₃) group at the meta (3rd) position, and N-butyl-N-ethyl substituents on the amine group. Its molecular formula is C₁₃H₁₇F₃N₂O₂, with a molecular weight of approximately 296.3 g/mol (estimated based on analogs in ).

The nitro and trifluoromethyl groups likely contribute to its bioactivity and stability.

Eigenschaften

CAS-Nummer |

821777-11-1 |

|---|---|

Molekularformel |

C13H17F3N2O2 |

Molekulargewicht |

290.28 g/mol |

IUPAC-Name |

N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H17F3N2O2/c1-3-5-8-17(4-2)10-6-7-12(18(19)20)11(9-10)13(14,15)16/h6-7,9H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

ZHBQTIUZZKRUAV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benzenamin, N-Butyl-N-Ethyl-4-Nitro-3-(Trifluormethyl)- beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die elektrophile aromatische Substitutionsreaktion, bei der der Benzenamin-Kern mit Butyl- und Ethylgruppen substituiert wird, gefolgt von Nitrierung und Trifluormethylierung. Die Reaktionsbedingungen erfordern oft die Verwendung starker Säuren, Basen und spezifischer Katalysatoren, um die Substitutions- und Additionsreaktionen zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann großtechnische Nitrierungs- und Alkylierungsprozesse umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern. Sicherheitsmaßnahmen sind aufgrund der Handhabung von reaktiven Zwischenprodukten und gefährlichen Reagenzien entscheidend.

Arten von Reaktionen:

Oxidation: Die Nitrogruppe in der Verbindung kann zur Bildung entsprechender Amine reduziert werden.

Reduktion: Die Verbindung kann durch Hydrierung oder Metallhydride reduziert werden, um Amine zu erhalten.

Substitution: Der aromatische Ring kann weitere elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Halogenierung kann durch Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators erreicht werden.

Hauptprodukte:

Oxidation: Bildung von Nitrobenzolen oder Nitrosoverbindungen.

Reduktion: Bildung von Anilinderivaten.

Substitution: Bildung von halogenierten Benzenaminen.

Wissenschaftliche Forschungsanwendungen

Benzenamin, N-Butyl-N-Ethyl-4-Nitro-3-(Trifluormethyl)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.

Medizin: Wird hinsichtlich seiner potenziellen Verwendung bei der Arzneimittelforschung und -entwicklung untersucht.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von Farbstoffen, Pigmenten und fortschrittlichen Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Benzenamin, N-Butyl-N-Ethyl-4-Nitro-3-(Trifluormethyl)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitro- und Trifluormethylgruppen können die Reaktivität und die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Gebrauchs ab.

Ähnliche Verbindungen:

- Benzenamin, N-Butyl-

- Benzenamin, N-Ethyl-

- Benzenamin, N,N-Dimethyl-4-Nitro-

Vergleich: Benzenamin, N-Butyl-N-Ethyl-4-Nitro-3-(Trifluormethyl)- ist aufgrund des Vorhandenseins sowohl von Butyl- als auch von Ethylgruppen sowie von Nitro- und Trifluormethylsubstitutionen einzigartig.

Wirkmechanismus

The mechanism of action of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key analogs include:

Structural Insights :

- Nitro Group Position : The target compound’s single nitro group at position 4 contrasts with dinitro analogs (e.g., Profluralin), which have nitro groups at 2 and 6. This likely reduces steric hindrance and alters electron-withdrawing effects.

- Trifluoromethyl Position : The meta-CF₃ group (position 3) may influence reactivity differently than para-CF₃ (e.g., in Profluralin) due to electronic and steric effects .

Physicochemical Properties

- Thermodynamics : For 3-CF₃-substituted anilines (e.g., 3-(trifluoromethyl)benzenamine), the boiling point is 189–191°C , and liquid-phase enthalpy (ΔfH°liquid) is -249.4 ± 2.5 kJ/mol . The target compound’s N-alkyl groups may increase hydrophobicity and lower solubility compared to unsubstituted analogs.

- Stability : Trifluoromethyl groups enhance thermal and metabolic stability, a trait shared with Ethalfluralin and Profluralin .

Reactivity and Enzymatic Reduction

- Nitro Reduction: Enzymatic reduction of nitroaromatics (e.g., via nitroreductases) typically yields hydroxylamines or amines. The target compound’s 4-nitro-3-CF₃ substitution may result in intermediate hydroxylamine formation (N-hydroxy-3-CF₃-benzenamine) rather than complete amine reduction .

Regulatory and Industrial Considerations

- Regulatory Status: Analogous compounds (e.g., 3-chloro-2,6-dinitro-N,N-dipropyl-4-CF₃-benzenamine) are subject to Significant New Use Rules (SNURs) under the U.S. EPA, restricting non-intermediate applications . The target compound may face similar scrutiny if commercialized.

- Synthetic Routes: Likely involves nitration of 3-CF₃-aniline followed by N-alkylation, akin to methods for hydroxylamino derivatives .

Biologische Aktivität

Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-, also known as a derivative of aniline with significant biological implications, exhibits various biological activities that are crucial for its application in pharmaceuticals and agrochemicals. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: CHFNO. It features a trifluoromethyl group, which is known to enhance the biological activity of organic compounds by improving their metabolic stability and lipophilicity. The presence of nitro groups can also influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of Benzenamine derivatives generally include:

- Antimicrobial Properties : Some studies suggest that nitro-substituted benzenamines exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo.

- Anticonvulsant Activity : Research indicates potential anticonvulsant properties, particularly in modified structures similar to the compound .

Synthesis Methods

The synthesis of Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- can be achieved through various methods:

- Multicomponent Reactions : Utilizing trifluoropropene and nitroarenes in metallaphotoredox catalysis has been explored for synthesizing similar compounds with trifluoromethyl groups .

- Functionalization Techniques : The incorporation of trifluoromethyl groups into existing aniline structures can be performed through nucleophilic substitution reactions .

Antimicrobial Activity

A study conducted on a series of nitro-substituted benzenamines demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the trifluoromethyl group enhances efficacy due to increased hydrophobic interactions with bacterial membranes.

| Compound Structure | Activity (MIC µg/mL) |

|---|---|

| Nitroaniline | 50 |

| Trifluoromethyl derivative | 25 |

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory effects, compounds similar to Benzenamine were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results showed that derivatives with the trifluoromethyl group exhibited higher inhibition percentages compared to standard anti-inflammatory drugs like diclofenac.

| Compound | COX Inhibition (%) |

|---|---|

| Standard (Diclofenac) | 90 |

| Trifluoromethyl derivative | 93.8 |

Anticonvulsant Screening

The anticonvulsant potential was assessed using the maximal electroshock (MES) test. The results indicated that certain derivatives had comparable or superior activity to established anticonvulsants, suggesting a promising avenue for further development.

| Compound | MES Seizure Protection (%) |

|---|---|

| Standard (Lacosamide) | 70 |

| Trifluoromethyl derivative | 75 |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.